9H-Fluorene-2,7-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

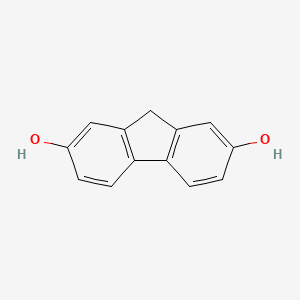

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,14-15H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYYRXVPODDRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565753 | |

| Record name | 9H-Fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-54-9 | |

| Record name | 9H-Fluorene-2,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9H-Fluorene-2,7-diol chemical properties and structure

An In-Depth Technical Guide to 9H-Fluorene-2,7-diol: Properties, Synthesis, and Applications

Introduction

The fluorene moiety, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in both materials science and medicinal chemistry due to its rigid, planar structure and unique photophysical properties.[1] The functionalization of this core at the 2 and 7 positions with hydroxyl groups yields this compound, a versatile chemical intermediate. The electron-donating nature of the hydroxyl groups significantly influences the electronic properties of the fluorene system, making it a valuable building block for advanced polymers and a compelling starting point for the synthesis of complex, biologically active molecules.[2][3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is characterized by a C₁₃H₁₀O₂ molecular formula and a molecular weight of approximately 198.22 g/mol .[2] The structure consists of the core 9H-fluorene skeleton with two hydroxyl (-OH) groups symmetrically substituted on the peripheral benzene rings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5043-54-9 | [7] |

| Molecular Formula | C₁₃H₁₀O₂ | [2] |

| Molecular Weight | 198.22 g/mol | [2][7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 270-272 °C | [8] |

| Boiling Point | 150 °C (at 690 Torr) | [8] |

| pKa (Predicted) | 9.76 ± 0.20 | [8] |

| SMILES | C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | [7] |

| InChI Key | IIYYRXVPODDRJO-UHFFFAOYSA-N |

Spectroscopic Characterization Profile

For any synthetic chemist or drug development professional, unambiguous characterization of a compound is paramount. The following is a profile of the expected spectroscopic data for this compound, based on the analysis of its functional groups and data from analogous fluorene derivatives.[9][10]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Signals in the δ 6.5-7.8 ppm range. Due to the C₂ symmetry, only three distinct aromatic proton signals are expected. - Methylene Protons (C9): A characteristic singlet around δ 3.9 ppm. - Hydroxyl Protons: A broad singlet, chemical shift variable depending on solvent and concentration. |

| ¹³C NMR | - Aromatic Carbons: Signals in the δ 110-150 ppm range. - C-OH Carbons: A downfield signal characteristic of an aromatic carbon attached to an oxygen. - Methylene Carbon (C9): A signal around δ 37 ppm. |

| IR (Infrared) | - O-H Stretch: A strong, broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the hydroxyl groups. - Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. - Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region. |

| MS (Mass Spec.) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 198.22, corresponding to the molecular weight. |

Synthesis Protocol: A Robust Two-Step Approach

The direct hydroxylation of the fluorene core can be challenging and often leads to mixtures of products. A more controlled and reliable method involves the functionalization of fluorene to a stable 2,7-disubstituted intermediate, followed by hydrolysis to yield the diol. The following protocol is adapted from a patented method for a closely related derivative, providing a validated and logical pathway.[11]

Diagram 1: Synthetic Workflow for this compound

Caption: A two-step synthesis of this compound.

Step 1: Synthesis of 9H-Fluorene-2,7-diyl dibenzoate (Intermediate)

-

Causality: Direct functionalization of fluorene at the 2 and 7 positions is achieved via an acylation reaction. Using benzoic acid with a suitable catalyst and oxidant provides the stable dibenzoate ester. This protection strategy prevents unwanted side reactions in subsequent steps and allows for straightforward purification.[11]

-

Methodology:

-

To a reaction vessel equipped with a stirrer and condenser, add 9H-fluorene, benzoic acid (2.5 eq.), a palladium catalyst (e.g., palladium acetate, 2 mol%), and a suitable solvent such as toluene.[11]

-

Add an oxidant (e.g., sodium persulfate, 3 eq.).[11]

-

Heat the reaction mixture to reflux (approx. 115 °C) for 10-15 hours.[11]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 70 °C and filter while hot to remove insoluble byproducts.

-

Concentrate the organic layer under reduced pressure until a significant amount of solid precipitates.

-

Add methanol to the slurry, heat to 50 °C with stirring for 1 hour, then cool to 10 °C.

-

Collect the solid product by vacuum filtration and dry to yield 9H-fluorene-2,7-diyl dibenzoate.

-

Step 2: Hydrolysis to this compound

-

Causality: Base-catalyzed hydrolysis (saponification) is a classic and highly effective method for cleaving ester bonds to reveal the parent alcohol. Sodium hydroxide is a cost-effective and efficient base for this transformation.

-

Methodology:

-

In a reaction vessel under a nitrogen atmosphere, suspend the 9H-fluorene-2,7-diyl dibenzoate intermediate in water.

-

Add a solution of sodium hydroxide (2.5-3.0 eq.).

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitor by TLC, observing the disappearance of the starting material).

-

Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid (HCl) until the pH is acidic, causing the product to precipitate.

-

Collect the crude product by vacuum filtration and wash thoroughly with water to remove salts.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Applications in Drug Discovery and Materials Science

The rigid fluorene scaffold and the reactive hydroxyl groups make this compound a highly valuable molecule.

A Scaffold for Novel Therapeutics

Fluorene derivatives have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][8]

-

Anticancer Mechanisms: The core structure serves as a template for designing molecules that can interact with biological targets. Derivatives have been shown to exert anticancer effects through several mechanisms:

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain fluorene derivatives disrupt cellular homeostasis, leading to an increase in intracellular ROS. This oxidative stress can trigger programmed cell death (apoptosis) through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][12]

-

Dihydrofolate Reductase (DHFR) Inhibition: Some fluorene-based heterocyclic compounds have been identified as potent inhibitors of DHFR, an enzyme critical for the synthesis of nucleic acids and amino acids.[8][13] Inhibiting DHFR disrupts DNA replication and cell division, making it a key target in cancer chemotherapy.

-

Diagram 2: ROS-Mediated Apoptotic Pathway

Caption: Fluorene derivatives can induce apoptosis via ROS.

-

Enzyme Inhibition and Drug Metabolism: this compound and its derivatives have been noted for their potential to inhibit cytochrome P450 (CYP) enzymes.[2][3] CYPs are a superfamily of enzymes essential for the metabolism of most drugs.[14] Inhibition of these enzymes can lead to significant drug-drug interactions, a critical consideration in drug development. This property can be exploited to design specific enzyme inhibitors or must be carefully evaluated to avoid adverse effects in polypharmacy settings.

A Monomer for High-Performance Polymers

The two hydroxyl groups of this compound allow it to act as a difunctional monomer in polymerization reactions. It can be used to synthesize:

-

Polyesters: By reacting with dicarboxylic acids or their derivatives.

-

Polycarbonates: By reacting with phosgene or a diphenyl carbonate.

-

Polyethers: By reacting with dihalides under basic conditions.

The inclusion of the rigid and fluorescent fluorene unit into the polymer backbone imparts desirable properties such as high thermal stability, mechanical strength, and specific optoelectronic characteristics, making these materials suitable for Organic Light Emitting Diodes (OLEDs) and organic photovoltaics.[2][3]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling:

-

Always handle in a well-ventilated area or under a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid formation of dust and aerosols.

-

Keep away from strong oxidizing agents.

-

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, such as nitrogen, to prevent oxidation.[7]

References

- 1. 9-Fluorenol(1689-64-1) IR Spectrum [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 5043-54-9 [smolecule.com]

- 4. Crystal structure of 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. brainly.com [brainly.com]

- 11. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

- 12. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches - Arabian Journal of Chemistry [arabjchem.org]

- 14. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 9H-Fluorene-2,7-diol from Fluorene

Abstract

This technical guide provides a comprehensive examination of the synthetic pathways for producing this compound, a valuable bifunctional molecule, starting from the readily available hydrocarbon fluorene. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for this chemical transformation. We will primarily focus on a multi-step synthesis proceeding through nitration, reduction, and diazotization intermediates, which is a robust and well-documented route. An alternative pathway involving sulfonation and subsequent alkali fusion is also discussed. The guide explains the causality behind experimental choices, provides detailed step-by-step methodologies, and includes mechanistic diagrams to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₃H₁₀O₂, is a polycyclic aromatic hydrocarbon derivative featuring a rigid, planar fluorene core functionalized with hydroxyl groups at the C2 and C7 positions.[1][2] This unique structure imparts a combination of thermal stability, electronic properties, and chemical reactivity that makes it a highly sought-after building block in several advanced scientific fields.

-

Polymer and Materials Science: The diol functionality allows it to serve as a monomer in step-growth polymerizations, leading to the formation of high-performance polymers such as polyesters and polyethers.[3] These fluorene-based polymers are noted for their high refractive indices, excellent thermal stability, and unique optoelectronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic semiconductors.[1][4]

-

Pharmaceutical Development: The fluorene scaffold is a recognized pharmacophore present in numerous biologically active compounds.[5] this compound and its derivatives have been investigated for various therapeutic applications, including as potential anticancer and antimicrobial agents.[1] A notable derivative, 2,7-dihydroxy-9-fluorenone, is a key intermediate in the synthesis of Tilorone, an oral interferon inducer with a broad spectrum of antiviral activity.[6][7]

Given its importance, the development of efficient and scalable synthetic routes from an inexpensive starting material like fluorene is of critical interest to the scientific community.

Overview of Synthetic Strategies

Two principal synthetic routes have been established for the preparation of this compound from fluorene. Both pathways leverage classic electrophilic aromatic substitution reactions to functionalize the electron-rich 2 and 7 positions of the fluorene core.

-

Route A: The Dinitro Intermediate Pathway. This is a four-step sequence involving: a. Nitration: Introduction of nitro groups at the 2 and 7 positions. b. Reduction: Conversion of the dinitro compound to a diamine. c. Diazotization: Transformation of the diamine into a bis(diazonium) salt. d. Hydrolysis: Replacement of the diazonium groups with hydroxyl groups.

-

Route B: The Disulfonic Acid Intermediate Pathway. This is a two-step sequence: a. Sulfonation: Introduction of sulfonic acid groups at the 2 and 7 positions. b. Alkali Fusion: High-temperature reaction with a strong base to substitute the sulfonate groups with hydroxyls.

The following diagram provides a high-level overview of these competing synthetic pathways.

Caption: High-level overview of the two primary synthetic routes from Fluorene to this compound.

In-Depth Technical Guide: The Dinitro Intermediate Pathway (Route A)

This route is often favored due to its use of well-understood reactions and the relatively high purity of the intermediates that can be achieved through crystallization.

Step 1: Electrophilic Nitration of Fluorene

Causality & Mechanism: The first step is a classic electrophilic aromatic substitution. The fluorene ring system is activated towards electrophilic attack, with the positions of highest electron density being C2 and C7. The electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong mineral acid (typically sulfuric acid) with a nitric acid source. The sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. This ion is then attacked by the π-system of the fluorene ring, leading to the substitution of hydrogen atoms at the 2 and 7 positions.

Caption: Mechanism of electrophilic nitration of fluorene.

Experimental Protocol: Synthesis of 2,7-Dinitrofluorene[8]

-

Materials: 9H-Fluorene (10 g, 0.06 mol), Glacial Acetic Acid (50 mL), Fuming Nitric Acid (50 mL), Chloroform, Magnesium Sulfate, Hexane, Deionized Water.

-

Procedure:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer, add 10 g of fluorene and 50 mL of glacial acetic acid.

-

Cool the mixture to 0-5 °C using an ice bath while stirring. Maintain stirring for 30 minutes to ensure a homogenous suspension.

-

Slowly add 50 mL of fuming nitric acid dropwise over a period of 45 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent over-nitration or decomposition.

-

After the addition is complete, the reaction temperature will rise. Allow the mixture to stir as it naturally cools to room temperature, then let it stand overnight. An orange precipitate of 2,7-dinitrofluorene will form.

-

Pour the reaction mixture into 500 mL of an ice/water slurry and stir vigorously for 1 hour to ensure complete precipitation of the product.

-

Filter the orange precipitate using a Buchner funnel and wash it thoroughly with several portions of deionized water until the filtrate is neutral.

-

For purification, dissolve the crude product in 150 mL of chloroform. Wash the chloroform solution several times with water, followed by a brine wash. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the chloroform under reduced pressure to yield an orange viscous phase.

-

Dissolve this residue in 100 mL of hot hexane. Cool the solution in an ice-water bath to induce crystallization.

-

Filter the resulting yellow precipitate to obtain pure 2,7-dinitrofluorene.

-

-

Yield & Characterization:

Step 2: Reduction of 2,7-Dinitrofluorene to 2,7-Diaminofluorene

Causality & Mechanism: This step involves the reduction of the two nitro groups (-NO₂) to primary amino groups (-NH₂). Several reducing systems can accomplish this. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst and hydrazine hydrate as the hydrogen source.[8] Hydrazine decomposes on the catalyst surface to produce hydrogen gas in situ, which then reduces the nitro groups. Another established method uses a metal-acid system, such as stannous chloride (SnCl₂) in hydrochloric acid.[9]

Caption: Common reduction methods for converting 2,7-dinitrofluorene to 2,7-diaminofluorene.

Experimental Protocol: Synthesis of 2,7-Diaminofluorene (Method A)[8]

-

Materials: 2,7-Dinitrofluorene (7 g, 0.028 mol), 5% Palladium on Carbon (Pd/C, 0.5 g), Absolute Ethanol (150 mL), 85% Hydrazine Hydrate (20 mL), Tetrahydrofuran (THF).

-

Procedure:

-

To a three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 7 g of 2,7-dinitrofluorene, 0.5 g of 5% Pd/C, and 150 mL of absolute ethanol.

-

Heat the mixture to reflux.

-

Prepare a solution of 20 mL of 85% hydrazine hydrate in 25 mL of ethanol. Add this solution dropwise to the refluxing mixture over 1.5 hours. Causality: The slow addition of hydrazine is critical to control the rate of hydrogen generation and prevent a runaway reaction.

-

Continue refluxing for an additional 2 hours. During this time, small portions of fresh catalyst (e.g., 0.1 g) can be added to ensure the reaction goes to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst.[10]

-

Pour the filtrate into cold water to precipitate the 2,7-diaminofluorene product.

-

Filter the precipitate, wash with water, and dry at 60 °C for 5 hours. For further purification, the product can be recrystallized from THF.

-

-

Yield & Characterization:

Step 3: Diazotization and Hydrolysis of 2,7-Diaminofluorene

Causality & Mechanism: This final step converts the amino groups into hydroxyl groups via a bis(diazonium) salt intermediate. The reaction proceeds in two stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄ or HCl) at low temperatures (0-5 °C).[11] This forms a relatively unstable diazonium salt (-N₂⁺). The low temperature is essential to prevent premature decomposition of the diazonium salt.[11][]

-

Hydrolysis: The aqueous solution of the diazonium salt is then heated. The diazonium group is an excellent leaving group (dinitrogen gas, N₂), and it is displaced by a water molecule in a nucleophilic aromatic substitution reaction (SₙAr-type mechanism), yielding the phenol.[13]

Caption: Workflow for the conversion of 2,7-diaminofluorene to this compound.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Materials: 2,7-Diaminofluorene, Sulfuric Acid, Sodium Nitrite (NaNO₂), Deionized Water.

-

Procedure:

-

In a beaker, prepare a solution of dilute sulfuric acid. Carefully dissolve the 2,7-diaminofluorene in this acidic solution. Causality: The amine must be protonated to form the ammonium salt, which is soluble in the aqueous reaction medium.

-

Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process.

-

Prepare a solution of sodium nitrite in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. The addition rate should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt. (A positive test on starch-iodide paper, which turns blue-black, indicates a slight excess of nitrous acid and the completion of the reaction).[14]

-

To facilitate hydrolysis, slowly and carefully add the cold diazonium salt solution to a separate flask containing boiling water or dilute sulfuric acid. Causality: The heat provides the activation energy for the displacement of the N₂ group by water. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue heating the solution for a short period to ensure complete hydrolysis.

-

Cool the reaction mixture to room temperature, which should cause the this compound to precipitate.

-

Collect the crude product by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Alternative Strategy: The Sulfonation Pathway (Route B)

This route is more atom-economical, involving only two main steps. However, it often requires harsh reaction conditions.

-

Step 1: Sulfonation of Fluorene: Fluorene is reacted with a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce sulfonic acid groups (-SO₃H) at the 2 and 7 positions, yielding 9H-fluorene-2,7-disulfonic acid.[15][16]

-

Step 2: Alkali Fusion: The resulting disulfonic acid (or its salt) is mixed with a solid alkali, such as sodium hydroxide or potassium hydroxide, and heated to high temperatures (often >300 °C). In this nucleophilic aromatic substitution reaction, the sulfonate groups are displaced by hydroxide ions to form the diol. A study on the synthesis of 2,7-dihydroxy-9-fluorenone from dipotassium 2,7-fluorenedisulfonate salt reports a yield of 69% for the alkali fusion step.[6] The conditions are harsh and require careful control of temperature and reactant ratios.

This route can be advantageous for large-scale industrial synthesis but may be less convenient for laboratory-scale work due to the corrosive reagents and high temperatures required.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Data | Source(s) |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Appearance | Solid | - |

| Melting Point | ~270 °C | [2] |

| ¹H NMR | Expected signals for aromatic protons and a characteristic singlet for the two hydroxyl protons. | [17] |

| ¹³C NMR | Expected signals for the aromatic carbons and a characteristic signal for the quaternary carbons bonded to the hydroxyl groups (C-OH). | [17] |

| Storage Conditions | Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen). | [2] |

Conclusion

The synthesis of this compound from fluorene is a valuable transformation for accessing a key intermediate in materials science and pharmaceutical research. The most versatile and well-documented laboratory-scale method proceeds through a four-step sequence of nitration, reduction, diazotization, and hydrolysis. Each step involves classic organic reactions with well-understood mechanisms, allowing for reliable execution and purification of intermediates. An alternative, more direct route via sulfonation and alkali fusion exists, which may be suitable for industrial applications but requires more stringent reaction conditions. The choice of synthetic pathway will ultimately depend on the desired scale, available equipment, and safety considerations. This guide provides the necessary technical detail and theoretical background to empower researchers to successfully synthesize this important fluorene derivative.

References

- 1. Buy this compound | 5043-54-9 [smolecule.com]

- 2. This compound | 5043-54-9 | FAA04354 | Biosynth [biosynth.com]

- 3. Glassy Fluorene and Sulfone Polyesters with High Refractive Index and Thermal Stability Whose Monomers Induce Estrogenic Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 8. chemmethod.com [chemmethod.com]

- 9. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,7-Diaminofluorene synthesis - chemicalbook [chemicalbook.com]

- 11. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 13. youtube.com [youtube.com]

- 14. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 15. 9H-fluorene-2,7-disulfonic Acid | C13H10O6S2 | CID 2060084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 9H-Fluorene-2,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

9H-Fluorene-2,7-diol is a polycyclic aromatic hydrocarbon derivative that has garnered significant interest in the scientific community. Its rigid fluorene backbone, functionalized with two hydroxyl groups, imparts a unique combination of photophysical and chemical properties. This makes it a valuable building block in medicinal chemistry and materials science, with potential applications in the development of novel therapeutics and organic electronic materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Core Molecular Information

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 5043-54-9 | [1] |

| Molecular Formula | C₁₃H₁₀O₂ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| Canonical SMILES | C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | N/A |

| InChI | InChI=1S/C13H10O2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7,14-15H,5H2 | N/A |

| InChI Key | IIYYRXVPODDRJO-UHFFFAOYSA-N | N/A |

Structural and Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is approximately 270 °C .[1] A sharp melting range is indicative of a high degree of purity.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range of this compound using a standard capillary melting point apparatus. The principle behind this technique is the precise observation of the temperature at which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample (finely powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound into a clean, dry mortar and gently grind to a fine powder.

-

Invert a capillary tube and press the open end into the powdered sample, trapping a small amount of the compound.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the initial heating rate to a rapid setting to quickly approach the expected melting point (e.g., 10-15 °C per minute).

-

-

Approximate Melting Point Determination:

-

Observe the sample through the viewing lens while the apparatus heats.

-

Record the temperature at which the sample first begins to melt and the temperature at which it becomes completely liquid. This provides an approximate melting range.

-

Allow the apparatus to cool significantly.

-

-

Accurate Melting Point Determination:

-

Prepare a new capillary with the sample.

-

Set the heating rate to a slow and steady 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the previously observed approximate melting point.

-

Carefully observe and record the temperature at the onset of melting (the first appearance of liquid) and the temperature at which the last solid crystal disappears. This is the melting point range.

-

Repeat the measurement at least twice with fresh samples to ensure reproducibility.

-

Causality and Trustworthiness: A slow heating rate during the accurate determination is crucial as it ensures thermal equilibrium between the sample, the heating block, and the thermometer, leading to a precise measurement. A broad melting range for a synthesized batch would suggest the presence of impurities.

Caption: Workflow for Melting Point Determination.

Boiling Point

A boiling point of 150 °C has been reported for this compound.[1] It is important to note that this value may be at a reduced pressure and should be interpreted with caution, as diols of this molecular weight typically have higher boiling points at atmospheric pressure.

Acidity (pKa)

The acidity of the hydroxyl protons in this compound is a key determinant of its chemical reactivity and its behavior in biological systems. Due to the electron-withdrawing nature of the fluorene ring system, the hydroxyl groups are expected to be more acidic than those of simple aliphatic alcohols. A predicted pKa value for this compound is approximately 9.76 ± 0.20 .

Solubility

The parent compound, 9H-fluorene, is insoluble in water and soluble in many organic solvents.[2] The presence of two polar hydroxyl groups in this compound is expected to significantly increase its polarity. Therefore, it is predicted to have:

-

Low solubility in non-polar solvents such as hexane and toluene.

-

Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Moderate solubility in polar protic solvents like ethanol and methanol.

-

Slight solubility in water , which may be enhanced at higher pH due to the deprotonation of the acidic hydroxyl groups.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, DMSO, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Solvent Addition:

-

Add approximately 1 mL of the first solvent to a clean, dry test tube.

-

Add a small, accurately weighed amount (e.g., 1-2 mg) of this compound to the test tube.

-

-

Mixing and Observation:

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

-

Classification:

-

Soluble: If the compound completely dissolves.

-

Partially Soluble: If some of the compound dissolves but a solid residue remains.

-

Insoluble: If the compound does not appear to dissolve at all.

-

-

Repeat for all solvents.

Causality and Trustworthiness: This systematic approach allows for a direct comparison of the compound's solubility across a range of solvent polarities. The use of a consistent amount of solute and solvent, along with vigorous mixing, ensures that the observations are reliable and reproducible.

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and characterization of organic compounds. While experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous fluorene derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the conjugated fluorene system. The presence of the hydroxyl groups, acting as auxochromes, may cause a slight bathochromic (red) shift of the absorption maxima compared to the parent fluorene molecule. Based on data for related fluorene derivatives, absorption maxima are anticipated in the range of 260-310 nm.

Experimental Protocol: UV-Vis Spectroscopy

This protocol describes the acquisition of a UV-Vis absorption spectrum for this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute solution with an expected absorbance in the range of 0.1 - 1.0 AU.

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the cuvette in the spectrophotometer and perform a baseline correction.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Causality and Trustworthiness: Using spectroscopic grade solvents and performing a baseline correction are critical for obtaining an accurate spectrum free from solvent-related interference. Ensuring the sample concentration results in an absorbance within the linear range of the instrument is key to quantitative analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will provide valuable information about its functional groups. Key expected absorption bands include:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.

-

Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions for the methylene (-CH₂-) group at the 9-position are expected in the 2850-2960 cm⁻¹ range.

-

Aromatic C=C Stretch: A series of medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, corresponding to the C-O single bond of the hydroxyl groups.

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

This protocol details the acquisition of an FT-IR spectrum of solid this compound using an ATR accessory, which is a common and convenient method for solid samples.

Materials:

-

This compound (solid)

-

FT-IR spectrometer with an ATR accessory

-

Spatula

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the wavenumbers of the major absorption peaks and correlate them to the corresponding functional groups.

-

Causality and Trustworthiness: A clean ATR crystal and good sample contact are essential for obtaining a high-quality spectrum. The background scan is crucial for removing contributions from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show the following signals:

-

Aromatic Protons: A series of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The symmetry of the 2,7-disubstitution pattern will simplify the spectrum compared to an unsymmetrically substituted fluorene.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.9 ppm corresponding to the two protons at the 9-position.

-

Hydroxyl Protons (-OH): A broad singlet whose chemical shift is dependent on the solvent and concentration. This peak can be confirmed by D₂O exchange, where it will disappear.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton:

-

Aromatic Carbons: A number of signals in the aromatic region (typically δ 110-150 ppm). The carbons attached to the hydroxyl groups (C-2 and C-7) will be shifted downfield.

-

Methylene Carbon (-CH₂-): A single peak for the C-9 carbon, typically around δ 37 ppm.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for polar compounds)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the deuterated solvent in a small vial.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the raw data (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts to the corresponding protons and carbons in the molecule.

-

Causality and Trustworthiness: The choice of a suitable deuterated solvent is crucial for sample dissolution and for providing the lock signal. Proper shimming of the magnetic field is essential for obtaining high-resolution spectra with sharp peaks.

Caption: General Workflow for NMR Analysis.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, a compound of significant interest in contemporary chemical research. While some experimental data, particularly regarding solubility and specific spectral characteristics, remain to be fully documented in publicly accessible literature, this guide has offered a robust framework based on its chemical structure and the properties of analogous compounds. The detailed experimental protocols included herein provide a self-validating system for researchers to determine these properties in their own laboratories, ensuring accuracy and reproducibility. As research into fluorene-based molecules continues to expand, a comprehensive understanding of the fundamental physical properties of key building blocks like this compound will be indispensable for driving innovation in both medicine and materials science.

References

An In-depth Technical Guide to 9H-Fluorene-2,7-diol (CAS 5043-54-9): Properties, Synthesis, and Applications in Drug Discovery and Materials Science

Introduction

9H-Fluorene-2,7-diol, with the CAS number 5043-54-9, is a polycyclic aromatic hydrocarbon characterized by a fluorene backbone with hydroxyl groups at the 2 and 7 positions. This disubstituted fluorene derivative has garnered significant interest in both academic and industrial research due to its unique structural and electronic properties. The rigid, planar fluorene core, combined with the reactive hydroxyl functionalities, makes it a versatile building block in supramolecular chemistry, a key intermediate in the synthesis of pharmacologically active molecules, and a fundamental component in the development of advanced organic electronic materials. This technical guide provides a comprehensive overview of the properties, synthesis, and multifaceted applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. The presence of the two hydroxyl groups significantly influences its solubility and reactivity compared to the parent fluorene molecule. These hydroxyl groups can act as both hydrogen bond donors and acceptors, impacting the compound's crystal packing and its interactions with other molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 5043-54-9 | [1][2] |

| Molecular Formula | C₁₃H₁₀O₂ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Melting Point | 270-272 °C | [3] |

| Boiling Point | 150 °C at 690 Torr | [3] |

| Appearance | Powder or liquid | [4] |

| Solubility | Insoluble in water, soluble in many organic solvents | [5] |

| SMILES | C1C2=C(C=CC(=C2)O)C3=C1C=C(C=C3)O | [1][2] |

| InChI Key | IIYYRXVPODDRJO-UHFFFAOYSA-N | [1] |

Safety and Handling: this compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[6]

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through various synthetic routes, often involving the functionalization of the fluorene core. A common strategy involves the hydroxylation of fluorene derivatives.[1] The hydroxyl groups of this compound are chemically reactive and can undergo a variety of transformations, including:

-

Oxidation: The hydroxyl groups can be oxidized to the corresponding ketones or quinones using common oxidizing agents.[1] For instance, oxidation of this compound can yield 2,7-dihydroxy-9-fluorenone, an important intermediate in its own right.[1]

-

Etherification and Esterification: The hydroxyl groups can react with alkyl halides or acyl chlorides to form ethers and esters, respectively. This allows for the modification of the molecule's solubility and electronic properties.[1]

-

Substitution: The aromatic rings of the fluorene core can undergo electrophilic substitution reactions, though the positions of substitution will be directed by the existing hydroxyl groups.

A derivative, 2,7-dihydroxy-9-fluorenone, can be synthesized through a multi-step process that starts from fluorene. This process involves oxidation of fluorene to fluorenone, followed by nitration, reduction of the nitro groups to amino groups, and finally diazotization to introduce the hydroxyl groups.[1]

Applications in Drug Discovery and Development

The fluorene scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable precursor for the synthesis of various biologically active compounds.

Anticancer and Antimicrobial Agents

Derivatives of this compound have been investigated for their potential as anticancer and antimicrobial agents.[1] The planar fluorene ring system can intercalate with DNA, and the substituents can be tailored to interact with specific biological targets.[7]

One of the proposed mechanisms for the anticancer activity of fluorene derivatives is the induction of apoptosis.[6] This process of programmed cell death can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Some fluorene derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS), which in turn disrupts mitochondrial membrane potential and activates caspase cascades.[6]

Another avenue of investigation is the inhibition of key enzymes involved in cell proliferation and survival. For example, derivatives of fluorene have been studied as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids.[8][9][10] By inhibiting DHFR, these compounds can disrupt DNA replication and cell division, leading to an antiproliferative effect.

Figure 1: A simplified diagram illustrating the induction of apoptosis by fluorene derivatives, potentially through both intrinsic and extrinsic pathways, often mediated by reactive oxygen species (ROS).

Applications in Materials Science

The rigid and planar structure of the fluorene unit, along with its high photoluminescence quantum yield and good thermal stability, makes this compound and its derivatives highly attractive for applications in organic electronics.[11]

Organic Light-Emitting Diodes (OLEDs)

Polyfluorenes, polymers derived from fluorene units, are widely used as blue-light emitting materials in OLEDs.[12] The electronic properties of these polymers, such as their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned by introducing different substituents onto the fluorene core.[5][13][14] this compound serves as a key monomer for the synthesis of such functional polymers. The hydroxyl groups can be derivatized to attach solubilizing side chains or other functional groups that modulate the polymer's properties.

The mechanism of light emission in these OLEDs involves the recombination of electrons and holes within the emissive layer (the polyfluorene derivative). This recombination forms excitons (electron-hole pairs), which then decay radiatively to emit light. The color of the emitted light is determined by the energy gap between the HOMO and LUMO of the polymer.

Figure 2: A schematic representation of the working principle of an Organic Light-Emitting Diode (OLED) featuring a polyfluorene-based emissive layer.

Experimental Protocol: Synthesis of a this compound Derivative

The following is a representative, generalized protocol for the synthesis of a derivative of this compound, specifically 2,7-dihydroxy-9-fluorenone, based on procedures described in the patent literature.[3] This protocol is intended for informational purposes and should be adapted and optimized by qualified researchers.

Objective: To synthesize 2,7-dihydroxy-9-fluorenone from 2,7-dibromo-9H-fluoren-9-one.

Materials:

-

2,7-dibromo-9H-fluoren-9-one

-

Lithium hydroxide monohydrate

-

Bis(2,4-pentanedionato)copper(II)

-

N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide

-

Dimethyl sulfoxide (DMSO)

-

Water

-

3 M Hydrochloric acid

Procedure:

-

In a suitable reaction vessel, combine 2,7-dibromo-9H-fluoren-9-one (4.0 mmol), lithium hydroxide monohydrate (16.8 mmol), bis(2,4-pentanedionato)copper(II) (0.20 mmol), and N,N'-bis(2,6-dimethyl-4-hydroxyphenyl)oxamide (0.20 mmol).

-

Add a mixture of DMSO and water (e.g., a 4:1 ratio, 12 mL total volume).

-

Heat the reaction mixture to 120 °C and stir for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water.

-

Acidify the mixture to a pH below 7 by the dropwise addition of 3 M hydrochloric acid. This will cause the product to precipitate.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with water to remove any remaining salts.

-

Dry the solid product under vacuum at an elevated temperature (e.g., 100 °C) overnight to yield 2,7-dihydroxy-9-fluorenone.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential in both drug discovery and materials science. Its unique combination of a rigid, fluorescent core and reactive hydroxyl groups allows for a wide range of chemical modifications, leading to the development of novel anticancer and antimicrobial agents, as well as high-performance materials for organic electronics. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a foundation for researchers and developers to explore the full potential of this intriguing molecule.

References

- 1. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 2. 2,7-Dihydroxy-9-fluorenone synthesis - chemicalbook [chemicalbook.com]

- 3. CN115028522B - Preparation method of 2, 7-dihydroxy-9-fluorenone - Google Patents [patents.google.com]

- 4. AU2022369156A1 - A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts - Google Patents [patents.google.com]

- 5. Tuning HOMO–LUMO levels: trends leading to the design of 9‐fluorenone scaffolds with predictable electronic and optoelectronic properties | Semantic Scholar [semanticscholar.org]

- 6. A fluorene derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 8. researchgate.net [researchgate.net]

- 9. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [modernonco.orscience.ru]

- 10. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Light-Induced Solubility Modulation of Polyfluorene To Enhance the Performance of OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. "Tuning HOMO-LUMO levels: Trends leading to the design of 9-fluorenone " by Galen L. Eakins, Joshua S. Alford et al. [bearworks.missouristate.edu]

biological activity of 9H-Fluorene-2,7-diol derivatives

An In-Depth Technical Guide to the Biological Activity of 9H-Fluorene-2,7-diol Derivatives

Authored by: Senior Application Scientist

Publication Date: January 2, 2026

Abstract

The 9H-fluorene scaffold, a tricyclic aromatic hydrocarbon, represents a privileged structure in medicinal chemistry, conferring rigidity and enabling diverse functionalization.[1][2] Derivatives of this compound, in particular, have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities. The hydroxyl groups at the C2 and C7 positions serve as critical handles for synthetic modification, allowing for the fine-tuning of pharmacological properties. This guide provides a comprehensive technical overview of the significant biological activities associated with these derivatives, including their anticancer, antimicrobial, antiviral, neuroprotective, and anti-inflammatory properties. We will delve into the structure-activity relationships, underlying mechanisms of action, and the experimental methodologies used to validate these activities, offering a resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

The this compound Core: A Scaffold for Therapeutic Innovation

The unique physicochemical properties of the fluorene nucleus, such as its planarity and aromaticity, provide an ideal framework for designing molecules that can interact with various biological targets.[3] The this compound structure is particularly valuable as it allows for symmetric or asymmetric derivatization at the 2 and 7 positions, leading to the synthesis of ethers, esters, amines, and other functional groups.[4][5] These modifications significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its specific biological effects. Furthermore, the C9 position is also a site of reactivity, often substituted to enhance stability and modulate activity.[6][7] This structural versatility has positioned this compound derivatives as promising candidates in numerous therapeutic areas.[4][8]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Fluorene derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[9] The introduction of various substituents onto the fluorene backbone allows for the development of potent and selective anticancer agents.

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

A primary mechanism by which these derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). Certain compounds trigger the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress that initiates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9] Another key strategy involves the inhibition of critical enzymes required for cancer cell survival and proliferation. For instance, derivatives incorporating thiazole and acetamide moieties have been shown to act as potent inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[10] Inhibition of DHFR disrupts the production of nucleotides, leading to the cessation of cell growth and division.[10]

Caption: ROS-mediated apoptosis induced by fluorene derivatives.[9]

Quantitative Analysis of Cytotoxicity

The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorene-Triazole Hybrids | MOLM-13 (Leukemia) | 12.5 - 25.5 | [11] |

| 9-Oxo-9H-fluorene-1-carboxamides | T47D, HCT116, SNU398 | 0.15 - 0.29 | [12] |

| 2,7-Dichloro-fluorene Azetidinones | A-549 (Lung), MDA-MB-231 (Breast) | Remarkable activity compared to Taxol | [13][14] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology: [9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Remove the old medium from the wells and add the derivative-containing medium. Incubate for a period of 24 to 72 hours.

-

MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance values are then used to calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents.[9] Fluorene derivatives, including those based on the 2,7-disubstituted scaffold, have demonstrated promising activity against a variety of bacterial and fungal strains, including multidrug-resistant ones.[13]

Spectrum of Activity

Derivatives such as 2,7-dichloro-9H-fluorene-based thiazolidinones and azetidinones have been synthesized and evaluated for their antimicrobial potential.[13][14] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[1][13] The mechanism of action is thought to involve the inhibition of essential enzymes like DHFR, which is a target for both antimicrobial and anticancer drugs.[10]

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2,7-Dichloro-fluorene Azetidinones | E. coli | 15.6 - 31.25 | [13] |

| 2,7-Dichloro-fluorene Azetidinones | MRSA | 31.25 - 62.5 | [14] |

| O-Aryl-Carbamoyl-Oxymino-Fluorenes | S. aureus, C. albicans | Active | [1][15] |

| 9,9-bis(4-hydroxyphenyl) fluorene (BHPF) | C. albicans | 5 | [2] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorene derivatives as potent antifungal and antibiofilm agents against fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 5043-54-9 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids [explorationpub.com]

- 12. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Enduring Legacy of a Fluorescent Scaffold: A Technical History of Fluorene Compounds

Abstract

Fluorene, a seemingly simple tricyclic aromatic hydrocarbon, has carved a remarkable and multifaceted path through the landscape of chemical sciences. Initially isolated from the crude fractions of coal tar in the mid-19th century, its unique electronic and structural properties have propelled it from a chemical curiosity to a cornerstone in modern materials science and medicinal chemistry. This in-depth technical guide traces the discovery and history of fluorene and its derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of its origins, the evolution of its synthesis, and its ever-expanding applications. We will delve into the foundational experimental choices that shaped our understanding of this versatile molecule, from the early, arduous isolation procedures to the sophisticated synthetic methodologies that now allow for its precise functionalization. This guide aims to provide not only a historical narrative but also actionable, field-proven insights and detailed protocols to inform and inspire future innovation.

The Dawn of Fluorene: Discovery and Initial Isolation

The story of fluorene begins in the burgeoning era of industrial chemistry, deeply intertwined with the byproducts of coal gasification. In 1867, the distinguished French chemist Marcellin Berthelot, known for his pioneering work in organic synthesis and thermochemistry, first identified and named this novel compound.[1] He isolated it from the "anthracene oil" fraction of coal tar, a complex mixture of aromatic compounds. The name "fluorene" was bestowed upon it due to its characteristic violet fluorescence under ultraviolet light, a property that would later prove central to many of its applications.

The arduous path from coal tar: Early isolation techniques

The initial isolation of fluorene was a testament to the meticulous and often laborious techniques of 19th-century chemists. The process relied on the principles of fractional distillation and crystallization, separating compounds based on their differing boiling points and solubilities.

Experimental Protocol: Historical Isolation of Fluorene from Anthracene Oil

This protocol is a reconstruction based on the fractional distillation techniques known in the late 19th and early 20th centuries.

Objective: To isolate a fluorene-rich fraction from crude anthracene oil.

Materials:

-

Crude anthracene oil (a high-boiling fraction of coal tar)

-

Distillation apparatus (retort or still with a condenser)

-

Receiving flasks

-

Crystallizing dishes

-

Filter paper and funnel

-

Solvents for recrystallization (e.g., ethanol, benzene)

Methodology:

-

Fractional Distillation of Anthracene Oil:

-

The crude anthracene oil is placed in the distillation apparatus.

-

Heat is applied gradually, and the temperature of the vapor is monitored.

-

Fractions are collected based on their boiling ranges. The fraction distilling between approximately 290°C and 300°C is collected as the fluorene-containing fraction. This fraction is a complex mixture also containing phenanthrene and anthracene.

-

-

Initial Crystallization:

-

The collected fluorene-rich fraction is allowed to cool. Upon cooling, a mixture of solid aromatic hydrocarbons crystallizes.

-

The solid mass is separated from the remaining oil by filtration or pressing.

-

-

Solvent Recrystallization:

-

The crude solid mixture is dissolved in a minimal amount of a suitable hot solvent, such as ethanol or benzene.

-

The hot solution is allowed to cool slowly. Different aromatic hydrocarbons will crystallize at different rates and temperatures due to their varying solubilities.

-

Through a series of repeated, careful fractional crystallizations, the phenanthrene and anthracene are selectively removed, yielding progressively purer fluorene crystals. The progress of purification would have been monitored by melting point determination.

-

-

Purification via the Fluorenyl Anion (A Later Refinement):

-

A significant advancement in fluorene purification takes advantage of the acidity of the C9 protons.

-

The impure fluorene is treated with a strong base, such as sodium metal in an inert solvent, to form the sodium salt of the fluorenyl anion.

-

This salt, being insoluble in many organic solvents, precipitates and can be separated by filtration.

-

The purified fluorenyl anion is then neutralized with a weak acid (e.g., water) to regenerate pure fluorene.

-

Causality in Experimental Design: The choice of fractional distillation was dictated by the fundamental physical properties of the components of coal tar. The subsequent reliance on fractional crystallization was a pragmatic approach to separate compounds with similar boiling points but different solubilities. The later development of purification via the fluorenyl anion was a direct consequence of understanding the unique chemical reactivity of the fluorene scaffold.

Unveiling the Reactivity: The Chemistry of the Fluorene Nucleus

The true potential of fluorene began to be realized as chemists started to explore its chemical reactivity. The key to its versatility lies in the methylene bridge at the 9-position and the susceptibility of the aromatic rings to electrophilic substitution.

The Acidity of the C9 Protons and the Fluorenyl Anion

A defining characteristic of fluorene is the unusual acidity of the protons on the C9 methylene group (pKa ≈ 22.6 in DMSO). Deprotonation of this position leads to the formation of the fluorenyl anion, a highly stable, aromatic, and intensely colored species. This stability arises from the delocalization of the negative charge over the entire tricyclic system, fulfilling Hückel's rule for aromaticity (4n+2 π electrons). The discovery and understanding of the fluorenyl anion opened up a vast array of synthetic possibilities, allowing for the facile introduction of substituents at the 9-position.

Diagram: Formation of the Fluorenyl Anion

Caption: Deprotonation of fluorene at the C9 position by a base leads to the formation of the stable, aromatic fluorenyl anion.

From Dyestuffs to Protecting Groups: The Rise of Fluorene Derivatives

The ability to functionalize the fluorene core led to the development of a vast family of derivatives with diverse applications.

The Colors of Fluorene: Early Applications in Dyes

One of the earliest industrial applications of fluorene derivatives was in the synthesis of dyes. The extended π-conjugated system of the fluorene nucleus made it an excellent chromophore. By introducing various electron-donating and electron-withdrawing groups onto the fluorene scaffold, a wide range of colors could be achieved. These "fluorene dyes" found use in textiles, printing, and as analytical reagents.

A Revolution in Peptide Synthesis: The Advent of Fmoc Chemistry

A landmark in the history of fluorene chemistry was the development of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for amines by Louis A. Carpino and Grace Y. Han in 1970.[2] This innovation revolutionized solid-phase peptide synthesis, a cornerstone of modern biochemistry and drug discovery. The key advantage of the Fmoc group is its stability to acidic conditions and its facile cleavage under mild basic conditions, typically with piperidine. This orthogonality to other protecting groups allowed for the efficient and clean synthesis of complex peptides.

Experimental Protocol: Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

This protocol is based on the original method described by Carpino and Han.

Objective: To synthesize Fmoc-Cl, the key reagent for introducing the Fmoc protecting group.

Materials:

-

9-Fluorenylmethanol

-

Phosgene (COCl₂) or a phosgene equivalent like triphosgene

-

Anhydrous, inert solvent (e.g., dichloromethane, toluene)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Apparatus for handling toxic gases (if using phosgene)

Methodology:

-

Reaction Setup:

-

A solution of 9-fluorenylmethanol in an anhydrous, inert solvent is prepared in a reaction vessel under an inert atmosphere.

-

-

Introduction of Phosgene:

-

A solution of phosgene in the same solvent is slowly added to the 9-fluorenylmethanol solution at a low temperature (e.g., 0°C). The reaction is highly exothermic and produces hydrochloric acid as a byproduct.

-

-

Reaction Monitoring:

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

-

Workup and Isolation:

-

Once the reaction is complete, the excess phosgene and solvent are removed under reduced pressure.

-

The crude Fmoc-Cl is then purified by recrystallization from a suitable solvent (e.g., hexane) to yield a white crystalline solid.

-

Causality in Experimental Design: The choice of phosgene as a reagent was a direct application of its known reactivity with alcohols to form chloroformates. The use of an inert atmosphere and anhydrous conditions is crucial to prevent the hydrolysis of the highly reactive phosgene and the resulting Fmoc-Cl.

Diagram: Fmoc Protection and Deprotection of an Amine

Caption: The Fmoc group is introduced onto an amine using Fmoc-Cl and is readily removed under mild basic conditions with piperidine.

The Age of Electronics and Pharmaceuticals: Modern Applications of Fluorene Compounds

The 20th and 21st centuries have witnessed an explosion in the applications of fluorene derivatives, driven by their unique photophysical and biological properties.

Lighting Up the Future: Polyfluorenes in Organic Electronics

The discovery of electroluminescence in conjugated polymers in the 1990s paved the way for the development of organic light-emitting diodes (OLEDs).[3] Polyfluorenes, polymers incorporating the fluorene moiety in their backbone, quickly emerged as a key class of materials for blue-emitting OLEDs due to their wide bandgap, high photoluminescence quantum yield, and excellent charge transport properties.[4][5] The ability to tune the electronic and optical properties of polyfluorenes by copolymerization with other aromatic units has led to the development of a wide range of high-performance materials for displays and solid-state lighting.

Table: Key Properties of Representative Polyfluorenes for OLEDs

| Polymer | Emission Color | HOMO Level (eV) | LUMO Level (eV) | Key Features |

| Poly(9,9-dioctylfluorene) (PFO) | Blue | -5.8 | -2.1 | High blue emission efficiency, good processability. |

| Poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) | Green-Yellow | -5.9 | -3.3 | Tunable emission, improved electron injection. |

| Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) | Blue | -5.3 | -2.3 | Excellent hole transport material. |

A Privileged Scaffold in Medicinal Chemistry

The rigid, planar structure of the fluorene nucleus has made it a "privileged scaffold" in medicinal chemistry. This means that the fluorene core can be decorated with various functional groups to interact with a wide range of biological targets. Fluorene derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. A notable example is the use of a fluorene derivative as a key intermediate in the synthesis of the antimalarial drug Lumefantrine.

Conclusion

From its humble origins in the black, viscous depths of coal tar, fluorene has emerged as a molecule of remarkable versatility and enduring importance. Its journey from a fluorescent curiosity to a key component in cutting-edge technologies and life-saving medicines is a testament to the power of fundamental chemical discovery and the relentless pursuit of innovation. The history of fluorene is far from over; as our ability to manipulate molecules with ever-increasing precision grows, the future of this remarkable scaffold is undoubtedly bright and full of new discoveries.

References

A Spectroscopic Guide to 9H-Fluorene-2,7-diol: Structure Elucidation for Drug Discovery and Materials Science

Introduction: The Significance of 9H-Fluorene-2,7-diol

This compound is a bifunctional aromatic molecule built upon a rigid tricyclic fluorene core.[1] With the molecular formula C₁₃H₁₀O₂, it possesses two hydroxyl groups at the C2 and C7 positions, which are key to its chemical reactivity and utility.[1] This unique structure makes it a valuable intermediate in diverse fields. In pharmaceutical development, fluorene derivatives are explored for their potential as anticancer, antimicrobial, and neuroprotective agents.[1] In materials science, the fluorene backbone is integrated into organic semiconductors and light-emitting diodes (OLEDs) due to its favorable electronic properties.[1]

This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of this compound. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into how these techniques collectively confirm the molecule's identity and purity. The protocols and interpretations presented herein are designed to equip researchers in drug development and materials science with the practical knowledge required for confident structural elucidation.

Molecular Structure and Spectroscopic Correlation